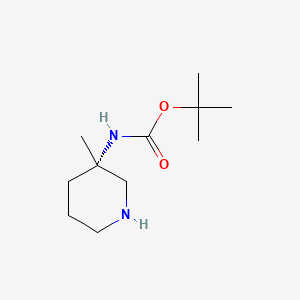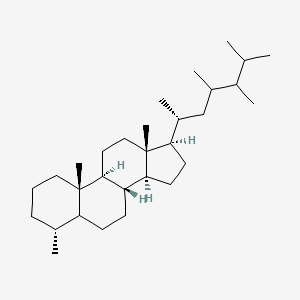
6-Sialyl-D-glucose Sodium Salt (α/β mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
6-Sialyl-D-glucose Sodium Salt (α/β mixture) is synthesized from D-Glucose and N-Acetylneuraminic Acid. The synthetic route involves the glycosylation of D-Glucose with N-Acetylneuraminic Acid under controlled conditions. Industrial production methods include cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high purity and quality.
Análisis De Reacciones Químicas
6-Sialyl-D-glucose Sodium Salt (α/β mixture) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Sialyl-D-glucose Sodium Salt (α/β mixture) has a wide range of scientific research applications:
Chemistry: It is used to study glycosylation processes and sialic acid interactions.
Biology: The compound is utilized in the investigation of cellular processes involving sialic acids.
Medicine: It aids in drug development, particularly in the design of sialic acid-based therapeutics.
Industry: The compound is employed in the production of high-purity oligosaccharides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves its interaction with specific molecular targets and pathways. It primarily targets glycoproteins and glycolipids, influencing cellular processes such as cell signaling and adhesion. The compound’s effects are mediated through its binding to sialic acid receptors on cell surfaces, modulating various biological functions.
Comparación Con Compuestos Similares
6-Sialyl-D-glucose Sodium Salt (α/β mixture) can be compared with other similar compounds such as:
6-Sialyl-D-lactose Sodium Salt: Another sialic acid derivative used in similar research applications.
6-Sialyl-D-mannose Sodium Salt: A compound with similar glycosylation properties but different sugar moieties.
6-Sialyl-D-galactose Sodium Salt: Used in studies involving galactose-specific interactions. The uniqueness of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) lies in its specific combination of D-Glucose and N-Acetylneuraminic Acid, providing distinct biochemical properties.
Propiedades
Número CAS |
850452-92-5 |
|---|---|
Fórmula molecular |
C17H28NNaO14 |
Peso molecular |
493.394 |
Nombre IUPAC |
sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
Clave InChI |
GMOJVOSMCFEVIZ-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+] |
Sinónimos |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









